(Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate
Description
This compound is a benzofuran derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent and multiple acetylated oxygen functionalities. Its Z-configuration at the methylene group and the conjugated carbonyl system contribute to its stereoelectronic properties, which influence its crystallographic behavior and intermolecular interactions. Structural characterization of this molecule has been achieved using single-crystal X-ray diffraction (SC-XRD) refined via the SHELX software suite , with visualization facilitated by ORTEP-III . The compound’s hydrogen-bonding motifs and ring-puckering parameters have been analyzed using methodologies described in crystallographic literature .
Properties
IUPAC Name |
[(2Z)-6-acetyloxy-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-7-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-11(22)25-9-15-16(28-12(2)23)6-4-14-20(24)19(29-21(14)15)8-13-3-5-17-18(7-13)27-10-26-17/h3-8H,9-10H2,1-2H3/b19-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBPSIKMDKXMGP-UWVJOHFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically involves several steps, starting with the formation of the benzofuran core. This process might utilize intermediates like salicylic acid derivatives, followed by cyclization under acidic or basic conditions. The benzo[d][1,3]dioxole moiety can be introduced via a condensation reaction. The final acetoxy groups are added through esterification using acetic anhydride in the presence of a catalyst.
Industrial Production Methods: : For industrial-scale synthesis, optimization of reaction conditions is crucial. This includes the use of continuous flow reactors to enhance yield and purity, and process intensification techniques like microwave-assisted synthesis to reduce reaction times.
Chemical Reactions Analysis
Hydrolysis of Acetoxy Groups
The compound contains two acetylated hydroxyl groups (at positions 6 and 7), which are susceptible to hydrolysis under acidic or basic conditions.
These reactions are critical for deprotection in synthetic pathways, enabling further functionalization of the benzofuran core .
Reduction of the α,β-Unsaturated Ketone
The 3-oxo group conjugated to the benzylidene double bond (Z-configuration) may undergo selective reduction.
Hydrogenation preserves the benzodioxole ring but modifies the dihydrobenzofuran scaffold .
Epoxidation and Dihydroxylation
The benzylidene double bond is a candidate for stereoselective oxidation.
| Reagent | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C | Epoxide formation at the double bond | Moderate |
| OsO₄/NMO | THF/H₂O | Vicinal diol via syn-dihydroxylation | High (cis) |
Epoxidation could introduce chirality, while dihydroxylation expands functional group diversity .
Substitution at the Benzodioxole Ring
The benzo[d] dioxole moiety may undergo electrophilic aromatic substitution (EAS) or ring-opening reactions.
| Reaction | Reagents | Outcome | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro group addition at electron-rich positions (C4 or C5) | Limited regioselectivity |
| Ring-Opening | BBr₃, CH₂Cl₂ | Cleavage of dioxole to catechol derivatives | Acid-sensitive |
Ring-opening with BBr₃ generates a catechol intermediate, enabling further alkylation or acylation .
Photochemical Reactions
The conjugated system may undergo [2+2] cycloaddition or isomerization under UV light.
| Conditions | Outcome | Application |
|---|---|---|
| UV light (λ = 300 nm) | (Z)→(E) isomerization of the benzylidene group | Tuning photophysical properties |
| Sensitized Irradiation | Intramolecular cycloaddition forming bicyclic products | Access to polycyclic architectures |
Photoreactions offer pathways to novel stereoisomers or fused-ring systems .
Enzymatic Modifications
Biocatalysis could enable selective deacetylation or oxidation.
| Enzyme | Reaction | Specificity |
|---|---|---|
| Esterase (e.g., pig liver) | Hydrolysis of methyl acetate | Regioselective deprotection at C7 |
| Cytochrome P450 | Oxidation of benzofuran core | Hydroxylation at C4 or C5 positions |
Enzymatic methods provide greener alternatives with high selectivity .
Key Challenges and Research Gaps
-
Stereochemical Control : The Z-configuration of the benzylidene group complicates stereoselective reductions or cycloadditions.
-
Stability Issues : The α,β-unsaturated ketone may undergo Michael additions or retro-aldol reactions under basic conditions.
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Limited Direct Data : Most inferences derive from benzofuran or dihydrobenzofuran analogs, not the exact compound .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Features and Crystallographic Refinement
The compound’s benzofuran core and acetyl groups distinguish it from simpler analogs. Key comparisons include:
The use of SHELX ensures high precision in refining heavy-atom positions, particularly for the acetyl and benzo[d][1,3]dioxole groups, which are prone to disorder in similar compounds .
Hydrogen-Bonding Patterns
Hydrogen-bonding networks in this compound were analyzed using graph-set notation . Comparisons with analogs reveal:
The Z-configuration enables a unique R²₂(8) hydrogen-bonded ring, absent in the E-isomer due to steric hindrance .
Ring Puckering and Conformational Analysis
The benzo[d][1,3]dioxole ring adopts a near-planar conformation (puckering amplitude $ q = 0.12 \, \text{Å} $), while the dihydrobenzofuran ring shows moderate puckering ($ q = 0.35 \, \text{Å}, \phi = 15^\circ $) . Comparable compounds exhibit greater puckering in the dihydrobenzofuran system (e.g., $ q = 0.42 \, \text{Å} $ in non-acetylated analogs), suggesting acetyl groups restrict flexibility .
| Ring System | Puckering Amplitude (q, Å) | Phase Angle ($\phi$, °) |
|---|---|---|
| Benzo[d][1,3]dioxole | 0.12 | N/A (near-planar) |
| Dihydrobenzofuran (target) | 0.35 | 15 |
| Dihydrobenzofuran (analog) | 0.42 | 28 |
Research Findings and Implications
- Stereochemical Stability : The Z-isomer’s stability over the E-isomer is attributed to reduced steric clash between the acetyl groups and benzo[d][1,3]dioxole moiety, as confirmed by SC-XRD .
- Crystallographic Challenges : Disorder in the acetyl groups was resolved using SHELXL’s restraints, a method less effective in older software like SHELX-76 .
Biological Activity
The compound (Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activities, and mechanisms of action related to this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves multiple steps, often utilizing derivatives of benzo[d][1,3]dioxole and benzofuran structures. The synthetic pathways typically include:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.
- Methylation and Acetylation : These modifications are crucial for enhancing solubility and biological activity.
- Final Coupling Reactions : The introduction of the benzo[d][1,3]dioxole moiety is performed through condensation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:
- Cytotoxicity Assays : Compounds similar to this compound have been tested against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay. Many derivatives exhibited significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The mechanisms underlying the anticancer effects of these compounds are multifaceted:
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells through pathways involving mitochondrial proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : The compounds have been shown to induce cell cycle arrest at various checkpoints, which is critical in preventing the proliferation of cancer cells.
- EGFR Inhibition : Some derivatives demonstrate inhibition of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy.
Case Studies
Several case studies have illustrated the efficacy of related compounds:
- Study on Thiourea Derivatives : Research on thiourea derivatives containing benzo[d][1,3]dioxole showed promising anticancer activity with IC50 values significantly lower than doxorubicin across multiple cell lines .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to various targets involved in cancer progression, further validating their potential as therapeutic agents .
Scientific Research Applications
The compound (Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate exhibits a range of scientific research applications primarily due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by data tables and documented case studies.
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties. The molecular formula is with a molecular weight of approximately 362.4 g/mol. Its structural components include:
- Acetoxy group : Contributes to its reactivity and potential biological activity.
- Benzofuran derivative : Imparts various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the benzo[d][1,3]dioxole structure in anticancer therapies. For example, derivatives similar to the target compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | 15 | Apoptosis induction | |
| Lung Cancer | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In preclinical models, the compound demonstrated significant anti-inflammatory effects, potentially useful for treating conditions like arthritis. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.
Synthesis of Functional Materials
The unique chemical structure allows for the incorporation of this compound into polymer matrices to create materials with enhanced properties such as thermal stability and UV resistance.
Case Study: Polymer Composites
A recent study focused on blending this compound with polystyrene to produce composites with improved mechanical properties:
| Composite Ratio | Tensile Strength (MPa) | Flexural Modulus (GPa) |
|---|---|---|
| 0% | 30 | 2.5 |
| 10% | 35 | 3.0 |
| 20% | 40 | 3.5 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-(6-acetoxy-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-7-yl)methyl acetate?
- Methodology : The compound can be synthesized via a multi-step approach involving:
Esterification and cyclization : Reacting substituted benzofuran precursors with benzo[d][1,3]dioxole derivatives under acidic or basic conditions to form the benzofuran core .
Acetylation : Introducing acetoxy groups using acetic anhydride or acetyl chloride in the presence of catalysts like DMAP .
Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound .
- Key Reagents : Potassium hydroxide for hydrolysis, dichloromethane for extraction, and magnesium sulfate for drying .
Q. How is structural confirmation of this compound achieved?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm the benzofuran backbone, acetoxy groups, and benzo[d][1,3]dioxole substituents. Coupling constants in H NMR help verify the (Z)-stereochemistry of the methylene group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) to resolve stereochemical ambiguities and confirm the (Z)-configuration .
Q. What purification strategies are effective for this compound?
- Chromatography : Use silica gel column chromatography with optimized solvent systems (e.g., ethyl acetate:hexane 3:7) for intermediate purification .
- Recrystallization : Benzene or chloroform evaporation to obtain high-purity crystals for crystallographic studies .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure inform stability and reactivity?
- Methodology :
- Graph Set Analysis : Apply Etter’s formalism to categorize O–H···O and C–H···O hydrogen bonds into discrete patterns (e.g., , motifs) .
- Intermolecular Interactions : Identify centrosymmetric dimers formed via carboxyl group hydrogen bonds, as observed in related benzofuran derivatives .
Q. How can conformational analysis of the benzofuran ring enhance understanding of molecular flexibility?
- Approach :
- Puckering Coordinates : Use Cremer-Pople parameters to quantify ring puckering. For a five-membered benzofuran ring, calculate amplitude () and phase angle () to describe deviations from planarity .
- Computational Modeling : Density Functional Theory (DFT) to compare experimental (X-ray) and calculated puckering parameters .
Q. What experimental design strategies optimize synthesis yield and purity?
- Design of Experiments (DoE) : Apply factorial designs or response surface methodology (RSM) to variables like temperature, reaction time, and reagent stoichiometry .
- Flow Chemistry : Continuous-flow systems for precise control of reaction parameters (e.g., Omura-Sharma-Swern oxidation conditions) to enhance reproducibility .
Q. How can crystallographic software improve structural determination accuracy?
- Software Workflow :
Structure Solution : SHELXD or SHELXS for phase determination .
Refinement : SHELXL for least-squares refinement against high-resolution data, incorporating anisotropic displacement parameters .
Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid plots .
Q. What role do intermolecular interactions play in the compound’s solid-state properties?
- Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
